Technical Documentation Center

Octyl N-(4-chlorophenyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Octyl N-(4-chlorophenyl)carbamate
  • CAS: 56379-91-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Octyl N-(4-chlorophenyl)carbamate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of octyl N-(4-chlorophenyl)car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of octyl N-(4-chlorophenyl)carbamate, a molecule of interest within the broader class of N-aryl carbamates. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to present its chemical structure, predicted physical properties, a proposed synthetic route, and detailed analytical characterization methodologies. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, agrochemical development, and material science, where carbamate derivatives are of significant interest.

Introduction: The Significance of N-Aryl Carbamates

The carbamate functional group is a cornerstone in medicinal chemistry and agrochemical design, valued for its chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. N-aryl carbamates, in particular, have been explored for a wide range of applications, including as potential fungicides and as intermediates in the synthesis of more complex molecules. The structural motif of octyl N-(4-chlorophenyl)carbamate, featuring a chlorinated aromatic ring and a long alkyl chain, suggests a lipophilic character that could influence its biological activity and physical behavior. This guide aims to provide a detailed technical understanding of this specific molecule.

Chemical Structure and Nomenclature

Octyl N-(4-chlorophenyl)carbamate is identified by the Chemical Abstracts Service (CAS) number 56379-91-0 .[1] Its molecular formula is C15H22ClNO2 , and its structure consists of a 4-chlorophenyl group attached to the nitrogen of a carbamate linkage, with an octyl group forming the ester portion.

Caption: Chemical structure of octyl N-(4-chlorophenyl)carbamate.

Systematic IUPAC Name: octyl (4-chlorophenyl)carbamate

SMILES: CCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl[2]

InChI: InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-12-19-15(18)17-14-10-8-13(16)9-11-14/h8-11H,2-7,12H2,1H3,(H,17,18)[2]

Physical and Chemical Properties

PropertyPredicted Value/RangeBasis for Prediction
Molecular Weight 283.80 g/mol Calculated from the molecular formula C15H22ClNO2.
Appearance White to off-white solidTypical appearance for similar N-aryl carbamates.
Melting Point 60-80 °CBased on the melting points of similar N-aryl carbamates, with the long octyl chain likely lowering the melting point compared to shorter chain analogues.
Boiling Point > 300 °C (at atmospheric pressure)High boiling point is expected due to the molecular weight and polar carbamate group.
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane). Insoluble in water.The long alkyl chain and aromatic ring suggest good solubility in non-polar to moderately polar organic solvents, while the overall non-polar character predicts poor aqueous solubility.
Partition Coefficient (logP) 6.1 (Predicted)This high value from PubChem indicates significant lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[2]

Proposed Synthesis Pathway

A common and effective method for the synthesis of N-aryl carbamates is the reaction of an aryl isocyanate with an alcohol.[3] This approach is proposed for the synthesis of octyl N-(4-chlorophenyl)carbamate.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-chlorophenyl isocyanate 4-chlorophenyl isocyanate reaction Nucleophilic Addition 4-chlorophenyl isocyanate->reaction 1-octanol 1-octanol 1-octanol->reaction product Octyl N-(4-chlorophenyl)carbamate reaction->product Yield: >90% (expected) characterization_flow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_purity Purity Assessment synthesis Synthesized Product purification Recrystallization or Column Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC nmr->hplc ir->hplc ms->hplc elemental Elemental Analysis hplc->elemental

Sources

Exploratory

A Proposed Framework for the In Vitro Toxicological Evaluation of Octyl N-(4-chlorophenyl)carbamate

Abstract This technical guide outlines a comprehensive, tiered strategy for establishing the preliminary in vitro toxicity profile of octyl N-(4-chlorophenyl)carbamate, a compound for which public toxicological data is c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for establishing the preliminary in vitro toxicity profile of octyl N-(4-chlorophenyl)carbamate, a compound for which public toxicological data is currently limited.[1][2] Given its chemical structure—a carbamate derivative containing a chlorinated aromatic moiety—there is a scientific imperative to investigate its potential for cytotoxicity, genotoxicity, and specific biochemical interactions.[3][4][5] This document provides a scientifically grounded roadmap for researchers, scientists, and drug development professionals. It details a sequence of assays, from foundational cytotoxicity screens to mechanistic and genotoxicity assessments, explaining the causal logic behind each experimental choice. The protocols described herein are based on established methodologies and OECD guidelines to ensure data integrity and regulatory relevance.

Introduction: Rationale for a Structured In Vitro Assessment

Octyl N-(4-chlorophenyl)carbamate belongs to the carbamate class of compounds, which are known for a range of biological activities, including acetylcholinesterase inhibition.[1][4] The presence of a 4-chlorophenyl group introduces a structural alert for potential genotoxicity and altered metabolic activation, a known characteristic of some chlorinated aromatic compounds.[6][7][8] In the absence of specific toxicological data for this molecule, a systematic in vitro evaluation is the critical first step in characterizing its safety profile.

This guide proposes a tiered approach, which is a resource-efficient and scientifically robust method for building a toxicological profile for a new or uncharacterized chemical entity. The strategy is designed to move from broad, high-throughput screening to more complex, mechanism-focused assays.

Tier 1: Foundational Cytotoxicity Assessment

The initial objective is to determine the concentration range over which octyl N-(4-chlorophenyl)carbamate elicits a cytotoxic response in mammalian cells. This is crucial for defining the dose ranges for all subsequent, more mechanistically focused assays. Two complementary assays are recommended to distinguish between different modes of cell death: necrosis and loss of metabolic activity.

Assay I: Lactate Dehydrogenase (LDH) Release Assay for Necrosis

The LDH assay quantifies the release of the stable cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of necrosis.[9][10]

Experimental Protocol: LDH Cytotoxicity Assay [9][10]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2, a metabolically active liver carcinoma line, or A549, a human lung carcinoma line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of octyl N-(4-chlorophenyl)carbamate in DMSO. Create a serial dilution series in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the respective compound dilutions to triplicate wells.

  • Controls:

    • Spontaneous Release: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.

    • Maximum Release: Wells with cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes prior to the assay endpoint.[10]

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the test dilutions.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Centrifuge the plate at 250 x g for 5 minutes.[11]

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[11]

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.[9][10]

    • Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Assay II: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells.[12][13] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] A reduction in this conversion is indicative of cytotoxicity or a loss of metabolic function.

Experimental Protocol: MTT Assay [12][14]

  • Cell Seeding & Treatment: Follow steps 1-3 as described in the LDH assay protocol.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Assay Procedure:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[12]

    • Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Calculation: Calculate percent viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Tier 1 Data Presentation and Interpretation

The results from these assays will determine the half-maximal inhibitory concentration (IC50) for necrosis and metabolic activity.

Table 1: Hypothetical Tier 1 Cytotoxicity Data for Octyl N-(4-chlorophenyl)carbamate

AssayCell LineExposure TimeIC50 (µM)
LDH ReleaseHepG224 hours75.2
MTTHepG224 hours45.8
LDH ReleaseA54924 hours88.4
MTTA54924 hours52.1

A lower IC50 in the MTT assay compared to the LDH assay might suggest that the compound impairs metabolic function or induces apoptosis at concentrations lower than those causing overt membrane rupture (necrosis).

Diagram 1: Tier 1 Experimental Workflow

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells (e.g., HepG2) in 96-well plates B Prepare Serial Dilutions of Compound A->B C Treat Cells (24h) B->C D LDH Assay (Measures Necrosis) C->D Add LDH Reagent E MTT Assay (Measures Metabolic Viability) C->E Add MTT Reagent F Measure Absorbance (490 nm for LDH, 570 nm for MTT) D->F E->F G Calculate % Cytotoxicity and % Viability F->G H Determine IC50 Values G->H G compound Octyl N-(4-chlorophenyl)carbamate cell Cellular Entry compound->cell ros Increased ROS Production cell->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito caspase Caspase-3/7 Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized pathway of compound-induced apoptosis.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is paramount for compounds with structural alerts like a chlorinated aromatic ring. These assays evaluate the potential of a substance to cause DNA or chromosomal damage.

Assay I: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to identify chemical mutagens. [15][16]It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. [15]The test should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that require metabolic activation to become mutagenic. [17][18] Experimental Protocol: Ames Test (Plate Incorporation Method) [15]

  • Strain Selection: Use at least five tester strains, e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

  • Metabolic Activation: Prepare an S9 mix from Aroclor 1254-induced rat liver. [19]3. Exposure:

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of S9 mix or 0.5 mL of buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Interpretation: A dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.

Assay II: In Vitro Mammalian Cell Micronucleus Test (MNvit)

The MNvit test detects damage to chromosomes or the mitotic apparatus. [20][21]Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. [20][22]This assay is recommended by the OECD Test Guideline 487. [20][21][23] Experimental Protocol: In Vitro Micronucleus Test (OECD 487) [22][23]

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or TK6 cells. [23][24]2. Treatment: Treat the cells with the test compound at a range of concentrations (determined from Tier 1 cytotoxicity data) with and without S9 metabolic activation. The highest concentration should induce approximately 50-60% cytotoxicity. [25]3. Exposure Duration: A short treatment (3-6 hours) followed by a recovery period, and a long treatment (24 hours) without a recovery period are typically used.

  • Cell Harvest: After treatment, add a cytokinesis blocker (Cytochalasin B) to accumulate cells that have completed one nuclear division. Harvest the cells.

  • Staining and Scoring: Stain the cells with a DNA-specific stain (e.g., DAPI) and score at least 2000 bi-nucleated cells per concentration for the presence of micronuclei. [25]6. Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Tier 3 Data Presentation

Table 3: Hypothetical Tier 3 Genotoxicity Data for Octyl N-(4-chlorophenyl)carbamate

AssayStrain/Cell LineMetabolic Activation (S9)Result
Ames TestTA100-Negative
Ames TestTA100+Positive (2.5-fold increase)
Ames TestTA98+Positive (3.1-fold increase)
Micronucleus TestTK6 Cells-Negative
Micronucleus TestTK6 Cells+Positive (Significant increase in MN)

These hypothetical results would suggest that octyl N-(4-chlorophenyl)carbamate is a pro-mutagen, requiring metabolic activation to exert its genotoxic effects.

Diagram 3: Tier 3 Genotoxicity Testing Workflow

G cluster_ames Ames Test (Mutagenicity) cluster_mnvit Micronucleus Test (Clastogenicity) cluster_result Genotoxicity Profile A Test Compound: Octyl N-(4-chlorophenyl)carbamate C1 Treat with Compound +/- S9 Activation A->C1 C2 Treat with Compound +/- S9 Activation A->C2 B1 Bacterial Strains (e.g., S. typhimurium) B1->C1 D1 Plate on Histidine-free Media C1->D1 E1 Count Revertant Colonies D1->E1 F Assess DNA Mutation and Chromosomal Damage Potential E1->F B2 Mammalian Cells (e.g., TK6) B2->C2 D2 Harvest & Stain Cells C2->D2 E2 Score Micronuclei D2->E2 E2->F

Caption: Workflow for Tier 3 Genotoxicity Assessment.

Integrated Assessment and Conclusion

The successful execution of this three-tiered plan will yield a preliminary but comprehensive in vitro toxicity profile for octyl N-(4-chlorophenyl)carbamate. By integrating the data, a scientist can:

  • Establish a Potency Ranking: The IC50 values from Tier 1 provide a baseline for the compound's cytotoxic potency.

  • Identify Mechanisms of Toxicity: Tier 2 data can reveal whether the compound induces cell death via apoptosis or necrosis and whether oxidative stress is a contributing factor.

  • Evaluate Genotoxic Hazard: Tier 3 results are critical for identifying mutagenic or clastogenic potential, which is a significant safety concern.

In our hypothetical scenario, octyl N-(4-chlorophenyl)carbamate presents as a compound of moderate cytotoxicity that induces apoptosis and oxidative stress. Crucially, it demonstrates genotoxic potential after metabolic activation. This profile suggests that further investigation into its metabolic pathways and potential for carcinogenicity would be warranted before proceeding with any in vivo studies or product development. This structured, in vitro-first approach ensures a thorough, data-driven assessment of chemical safety while adhering to the principles of reducing, refining, and replacing animal testing.

References

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. Available at: [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Labcorp. Available at: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available at: [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • One-Step Cellular Caspase-3/7 Assay. PMC. Available at: [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Available at: [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. Abbexa. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. Available at: [Link]

  • In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus. Oxford Academic. Available at: [Link]

  • OECD Test Guideline 487. RE-Place. Available at: [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. Available at: [Link]

  • LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential. PubMed. Available at: [Link]

  • In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes. ResearchGate. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available at: [Link]

  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius. Available at: [Link]

  • The Ames test: a methodological short review. Biblioteka Nauki. Available at: [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. Available at: [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Available at: [Link]

  • An in vitro evaluation of the potential toxicities and interactions of carbamate pesticides. PubMed. Available at: [Link]

  • In Vitro Toxicity and Genotoxicity Assessment of Disinfection By-Products, Organic N-chloramines. PubMed. Available at: [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. Available at: [Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD. Available at: [Link]

  • The Evaluation of Genotoxicity Using DNA Repairing Test for Chemicals Produced in Chlorination and Ozonation Processes. Water Science & Technology. IWA Publishing. Available at: [Link]

  • The in vitro mutagenicity assay - THE AMES TEST. Tentamus Group. Available at: [Link]

  • Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. ScienceDirect. Available at: [Link]

  • Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Available at: [Link]

  • In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis. PubMed. Available at: [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Springer. Available at: [Link]

  • OCTYL N-(4-CHLOROPHENYL)CARBAMATE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Environmental and toxicological effects of carbamate pesticides on zebrafish embryogenesis. Sungkyunkwan University. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Highly Efficient Solid-Phase Extraction (SPE) of Octyl N-(4-chlorophenyl)carbamate for LC-MS/MS Analysis

Introduction and Chemical Rationale The quantification of carbamate derivatives in complex environmental and biological matrices is a persistent analytical challenge. While low-molecular-weight N-methylcarbamates (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The quantification of carbamate derivatives in complex environmental and biological matrices is a persistent analytical challenge. While low-molecular-weight N-methylcarbamates (e.g., carbaryl, aldicarb) are well-documented, highly lipophilic derivatives such as octyl N-(4-chlorophenyl)carbamate (CAS 56379-91-0) require specialized sample preparation strategies.

As a Senior Application Scientist, I have designed this protocol to address the two primary failure modes in carbamate extraction: hydrolytic degradation and hydrophobic analyte loss .

Octyl N-(4-chlorophenyl)carbamate features an 8-carbon alkyl chain and a halogenated aromatic ring, rendering it exceptionally hydrophobic (high LogP). Furthermore, the central carbamate linkage (-NH-COO-) is highly susceptible to base-catalyzed hydrolysis [1]. At pH levels above 7.0, the molecule rapidly degrades via an isocyanate intermediate into 4-chloroaniline, carbon dioxide, and octanol [2]. Therefore, successful isolation dictates strict pH control (pH 6.0–6.5) during sample preparation and the use of a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent to maximize recovery via simultaneous π−π and van der Waals interactions [3].

Experimental Methodology

Reagents and Materials
  • Target Analyte: Octyl N-(4-chlorophenyl)carbamate analytical standard (>99% purity).

  • SPE Sorbent: Polymeric HLB Cartridges (e.g., Oasis HLB, 200 mg, 6 cc). Causality: Polymeric sorbents are chosen over silica-based C18 because they do not suffer from phase collapse if accidentally dried, and the divinylbenzene backbone provides superior π−π retention for the chlorophenyl ring.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Buffers: Ammonium formate (100 mM, pH 6.0), Formic acid (FA).

Step-by-Step Solid-Phase Extraction (SPE) Protocol

This protocol is designed as a self-validating system; the inclusion of a 5% MeOH wash ensures polar matrix removal without risking the breakthrough of the highly lipophilic target analyte.

Step 1: Sample Pre-treatment

  • Filter 500 mL of the environmental water sample through a 0.45 µm nylon membrane to remove particulate matter.

  • Adjust the sample pH to 6.0 ± 0.2 using 0.1 M HCl or 100 mM Ammonium Formate.

    • Critical Insight: Do not use basic buffers. Carbamate ester bonds will cleave rapidly at pH > 7.5 [2].

Step 2: Sorbent Conditioning and Equilibration

  • Mount the HLB cartridges onto a vacuum manifold.

  • Condition with 5.0 mL of LC-MS grade Methanol at a flow rate of 2 mL/min to solvate the polymeric network.

  • Equilibrate with 5.0 mL of HPLC Water (adjusted to pH 6.0) at 2 mL/min. Do not allow the sorbent bed to dry completely.

Step 3: Sample Loading

  • Load the 500 mL pre-treated sample onto the cartridge at a controlled flow rate of 5–10 mL/min.

  • Quality Control: Monitor the effluent of the first 10 mL. If turbidity is observed, reduce the flow rate to maximize interaction time with the functionalized pores.

Step 4: Interference Washing

  • Wash the cartridge with 5.0 mL of 5% Methanol in Water (v/v).

  • Apply a high vacuum (15 inHg) for 5 minutes to dry the sorbent bed.

    • Critical Insight: Complete drying is mandatory. Residual water will cause phase separation during the subsequent evaporation step and suppress MS ionization.

Step 5: Analyte Elution

  • Elute the target compound using 2 × 3.0 mL of 100% Acetonitrile at a dropwise flow rate (~1 mL/min).

    • Critical Insight: ACN is preferred over Methanol here because it provides a sharper elution profile for long-chain (octyl) hydrophobic compounds and extracts fewer polar humic acids from the matrix.

Step 6: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C .

    • Critical Insight: Carbamates are thermally labile. Exceeding 40°C will result in significant analyte loss via thermal degradation [3].

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase (10% ACN in Water with 0.1% FA). Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to resolve the analyte from residual isobaric matrix interferences.

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 10% B (0-1 min), linear ramp to 95% B (1-5 min), hold at 95% B (5-7 min), return to 10% B (7.1 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data & Method Performance

The following tables summarize the self-validated performance metrics of the described SPE-LC-MS/MS workflow.

Table 1: SPE Recovery and Precision in Spiked Environmental Water (n=6)

Spiking Level (ng/L)Matrix TypeMean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
10.0River Water92.44.15.8
100.0River Water95.13.24.9
10.0Agricultural Runoff88.75.57.1
100.0Agricultural Runoff91.34.06.2

Table 2: Electrospray Ionization (ESI+) MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Cone Voltage (V)Collision Energy (eV)
Octyl N-(4-chlorophenyl)carbamate284.1 [M+H]⁺127.0 (Quantifier)154.0 (Qualifier)2518 / 22

(Note: The 127.0 m/z fragment corresponds to the stable 4-chloroaniline cation, a classic fragmentation pathway for N-(4-chlorophenyl)carbamates [1]).

Mechanistic Workflow Diagram

The following diagram maps the logical progression of the SPE protocol, highlighting the chemical causality at each critical node.

SPE_Workflow Sample 1. Sample Preparation Adjust to pH 6.0 (Prevents Base-Catalyzed Hydrolysis) Condition 2. Sorbent Conditioning MeOH followed by H2O (Activates Polymeric Sites) Sample->Condition Load 3. Sample Loading Hydrophobic & Pi-Pi Interactions (Captures Octyl & Phenyl Groups) Condition->Load Wash 4. Interference Wash 5% MeOH in H2O (Removes Polar Matrix Components) Load->Wash Elute 5. Analyte Elution 100% Acetonitrile (Disrupts Hydrophobic Binding) Wash->Elute Analyze 6. LC-MS/MS Analysis ESI+ MRM Mode (High Sensitivity & Selectivity) Elute->Analyze

Figure 1: Mechanistic workflow of the SPE protocol detailing the chemical rationale for each phase.

References

  • Waters Corporation. (2018). Quantitative Analysis of 15 Carbamates in Vegetables Using DisQuE Cleanup and UHPLC with Mass Detection. Waters Application Notes. Available at:[Link]

  • Siriwatcharapiboon, W., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(13), 11094–11105. Available at:[Link]

  • Mofokeng, M. P., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(15), 4758. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility & Stability of Octyl N-(4-chlorophenyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists resolve solubility and stability bottlenecks ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists resolve solubility and stability bottlenecks associated with octyl N-(4-chlorophenyl)carbamate .

This compound features a highly hydrophobic aliphatic tail (octyl group), a lipophilic aromatic ring (4-chlorophenyl), and a polar, hydrogen-bonding capable carbamate linkage (-NH-COO-). This structural dichotomy often leads to non-intuitive behaviors in solution, such as gelation in non-polar solvents and solvolysis in protic environments.

Diagnostic Workflow for Solubility Issues

Before altering your assay parameters, use the following self-guided diagnostic workflow to identify the root cause of precipitation or degradation.

SolubilityWorkflow Start Observe Precipitation or Low Solubility CheckSolvent Identify Current Solvent Class & Properties Start->CheckSolvent IsProtic Is it a Primary Alcohol (e.g., MeOH, EtOH)? CheckSolvent->IsProtic Degradation Risk of Transesterification. Switch to Aprotic Solvent. IsProtic->Degradation Yes IsNonPolar Is it Highly Non-Polar (e.g., Hexane, Heptane)? IsProtic->IsNonPolar No HSPMatch Calculate Hansen Solubility Parameters (HSP) Match Degradation->HSPMatch SelfAssoc Carbamate Self-Association. Increase Solvent Polarity. IsNonPolar->SelfAssoc Yes IsNonPolar->HSPMatch No SelfAssoc->HSPMatch Optimal Select Optimal Solvent (e.g., THF, EtOAc, DMSO) HSPMatch->Optimal Test Perform Thermodynamic Solubility Shake-Flask Test Optimal->Test

Diagnostic workflow for troubleshooting octyl N-(4-chlorophenyl)carbamate solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does octyl N-(4-chlorophenyl)carbamate precipitate or form gels in non-polar solvents like hexane or heptane? Causality: While the octyl chain and chlorophenyl ring are highly lipophilic, the carbamate core acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). In non-polar aliphatic hydrocarbons—which lack hydrogen-bonding capacity ( δH​≈0 )—the carbamate molecules self-associate via intermolecular hydrogen bonding[1]. This self-association creates a strong crystal lattice or supramolecular gel network that the solvent cannot thermodynamically disrupt. Solution: Transition to solvents with moderate polarity ( δP​ ) and hydrogen-bonding ( δH​ ) parameters, such as ethyl acetate (EtOAc) or tetrahydrofuran (THF), which can competitively solvate the carbamate linkage.

Q2: I need to prepare a high-concentration stock solution (>100 mM) for biological assays. Which organic solvents are optimal? Causality: Optimal solubility is achieved when the solvent's [2]—Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )—closely match those of the solute. Octyl N-(4-chlorophenyl)carbamate requires a solvent that can stabilize its aromatic/aliphatic bulk while simultaneously satisfying the H-bonding requirements of the carbamate core. Solution: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the industry standards for high-concentration biological stocks due to their high δP​ and δH​ values. For purely organic synthesis workflows, THF or dichloromethane (DCM) are highly effective.

Q3: I am observing degradation of my compound when dissolved in methanol or ethanol over time. What is happening? Causality: Carbamates are susceptible to transesterification (solvolysis) when exposed to primary alcohols, particularly under prolonged storage, elevated temperatures, or in the presence of trace acidic/basic impurities[3]. In this reaction, the octyl group is nucleophilically displaced by the solvent (e.g., forming methyl N-(4-chlorophenyl)carbamate in methanol). Solution: Avoid using primary alcohols for the long-term storage of carbamate stock solutions. Utilize stable, aprotic solvents such as acetonitrile (MeCN), acetone, or THF for analytical preparations.

Q4: How do I differentiate between kinetic and thermodynamic solubility limits during my formulation development? Causality: Kinetic solubility evaluates the precipitation point of a compound already dissolved in an organic solvent (like DMSO) when spiked into an aqueous or secondary solvent system[4]. It often results in supersaturated solutions and delayed precipitation. Thermodynamic solubility measures the maximum concentration of the solid drug that can dissolve in a solvent under true equilibrium conditions[4]. Temperature fluctuations directly impact this endothermic dissolution process[5]. Solution: Use kinetic solubility (solvent-shift) for early-stage, high-throughput assay screening. Use thermodynamic solubility (shake-flask) for late-stage formulation and stability testing to prevent unexpected crystallization.

Quantitative Data: Hansen Solubility Parameters (HSP)

To predict solvent compatibility, we utilize the three-dimensional HSP framework. Solvents with parameters closely matching the estimated values of the target compound will yield the highest solubility.

Substance / SolventDispersion ( δD​ )Polarity ( δP​ )H-Bonding ( δH​ )Suitability for Octyl N-(4-chlorophenyl)carbamate
Octyl N-(4-chlorophenyl)carbamate (Est.) ~18.0 ~5.5 ~5.0 N/A (Target Solute)
n-Hexane14.90.00.0Poor (High self-association risk)
Tetrahydrofuran (THF)16.85.78.0Excellent (Close HSP match)
Ethyl Acetate15.85.37.2Excellent (Close HSP match)
Dimethyl Sulfoxide (DMSO)18.416.410.2Good (High capacity for stock solutions)
Methanol15.112.322.3Poor (Risk of transesterification)

Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Use this protocol to determine the true equilibrium solubility limit of the compound in a target organic solvent.

  • Solvent Saturation: Add 50 mg of solid octyl N-(4-chlorophenyl)carbamate to 1 mL of the target solvent in a sealed glass vial.

    • Causality: Adding an excess of solid ensures the equilibrium shifts entirely to the saturated state, preventing underestimation of the solubility limit.

  • Equilibration: Agitate the vial on a thermoshaker at a constant 25°C at 500 RPM for 24 hours.

    • Causality: Dissolution is an endothermic process; strict temperature control prevents thermal fluctuations from altering the solubility limit[5].

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation and filtration remove undissolved micro-crystals that would artificially inflate the downstream UV/HPLC concentration reading.

  • Self-Validation (Equilibrium Check): Prepare a parallel sample and agitate for 48 hours.

    • Validation: If the quantified concentration at 48 hours matches the 24-hour sample (±5%), true thermodynamic equilibrium is confirmed. If it increases, the dissolution kinetics are slow, and agitation must be extended.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV against a pre-established standard curve.

Protocol 2: Kinetic Solubility Assessment (Solvent-Shift Method)

Use this protocol to determine the precipitation threshold when spiking organic stocks into assay buffers.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Causality: DMSO acts as a universal solvent with high δP​ and δH​ to completely disrupt the compound's crystal lattice before introduction to the test medium[4].

  • Solvent Shift: Spike 10 µL of the DMSO stock into 990 µL of the target aqueous buffer or secondary organic solvent (1% final DMSO concentration). Vortex immediately.

    • Causality: This rapidly shifts the solvation environment, forcing the compound into a supersaturated state to reveal its kinetic precipitation point.

  • Incubation & Measurement: Incubate at room temperature for 2 hours. Measure the absorbance via nephelometry or UV-Vis at 620 nm.

    • Causality: Precipitating particles scatter light. An increase in optical density (turbidity) indicates the kinetic solubility limit has been breached.

  • Self-Validation (Control Matrix): Run a positive control (a known insoluble compound like amiodarone) and a negative vehicle blank (1% DMSO in buffer).

    • Validation: The negative blank ensures that any observed light scattering is strictly due to carbamate precipitation, not solvent immiscibility or buffer salt crash-out.

References

1.[2] Title: Hansen solubility parameter Source: Wikipedia URL:[Link]

3.[5] Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL:[Link]

4.[3] Title: Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

5.[1] Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL:[Link]

Sources

Optimization

Resolving Peak Tailing in Octyl N-(4-chlorophenyl)carbamate HPLC Analysis: A Technical Support Guide

Welcome to the technical support center for the HPLC analysis of octyl N-(4-charophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of octyl N-(4-charophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent challenge of peak tailing. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to ensure the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for octyl N-(4-chlorophenyl)carbamate in reversed-phase HPLC?

A1: The most frequent cause is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the carbamate functional group in your analyte can interact with residual silanol groups on the silica-based stationary phase, leading to this issue.[1][3]

Q2: How does mobile phase pH affect the peak shape of my analyte?

A2: Mobile phase pH is a critical factor.[4][5] For a compound like octyl N-(4-chlorophenyl)carbamate, which has a basic nitrogen atom in the carbamate linkage, a mobile phase with a pH near the analyte's pKa can lead to inconsistent ionization and, consequently, poor peak shape.[6] Adjusting the pH to be at least two units away from the pKa is a standard practice to ensure a consistent ionization state and improve peak symmetry.

Q3: Can my choice of HPLC column contribute to peak tailing?

A3: Absolutely. Older, Type A silica columns are known to have a higher concentration of acidic silanol groups, which significantly contribute to the tailing of basic compounds.[1][3] Modern, high-purity, end-capped Type B silica or hybrid columns are designed to minimize these secondary interactions, offering a much-improved peak shape for sensitive analytes.[1][7]

Q4: Are there any quick adjustments I can make to my mobile phase to reduce tailing?

A4: Yes, adding a mobile phase modifier can be a rapid and effective solution. For basic compounds, adding a small concentration (e.g., 0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups and improve peak shape.[7][8] Alternatively, a competing base like triethylamine (TEA) can be used to block the active silanol sites, though this can sometimes shorten column lifetime.[7][9]

In-Depth Troubleshooting Guide

Peak tailing is a common frustration in HPLC that can compromise the accuracy of quantification and the overall reliability of the method.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[6] When peak tailing occurs, it's an indication of a secondary retention mechanism at play, often involving interactions between the analyte and the stationary phase.[2][3]

Understanding the Root Cause: Secondary Interactions

In reversed-phase HPLC using silica-based columns, the primary retention mechanism is hydrophobic interaction. However, the silica surface is not perfectly uniform and contains residual silanol groups (Si-OH).[1][3] These silanol groups can exist in different forms, with the free silanol groups being the most acidic and prone to interacting with basic analytes.[1][3]

The carbamate moiety in octyl N-(4-chlorophenyl)carbamate contains a nitrogen atom that can be protonated, giving the molecule a positive charge. This charged species can then interact electrostatically with ionized, negatively charged silanol groups on the stationary phase, causing a portion of the analyte molecules to be retained longer and resulting in a tailed peak.[10]

Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues in your analysis of octyl N-(4-chlorophenyl)carbamate.

Caption: A systematic workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective and least invasive way to improve peak shape.

1.1. pH Adjustment:

  • Principle: By lowering the mobile phase pH, the residual silanol groups on the silica surface become protonated (Si-OH) and are therefore neutralized. This minimizes the electrostatic interaction with the protonated analyte.[7][9]

  • Protocol:

    • Prepare a mobile phase with a pH of 3.0 or lower using an appropriate buffer or acid modifier.[7]

    • Commonly used modifiers include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[8]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

    • Analyze the peak shape and compare it to the original chromatogram.

1.2. Addition of a Competing Base:

  • Principle: A competing base, such as triethylamine (TEA), is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[7][9]

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% or ~10 mM) to your mobile phase.

    • Thoroughly mix and degas the mobile phase.

    • Equilibrate the column and inject your sample.

    • Note: While effective, prolonged use of TEA can sometimes lead to a shorter column lifespan.[9]

1.3. Increasing Buffer Concentration:

  • Principle: At neutral pH, increasing the ionic strength of the mobile phase by using a higher buffer concentration can help to mask the silanol interactions and improve peak shape.[7]

  • Protocol:

    • If operating at a neutral pH, consider increasing the concentration of your buffer (e.g., phosphate buffer) from 10 mM to 25-50 mM.[7]

    • Ensure the buffer is soluble in the organic portion of your mobile phase to avoid precipitation.[7]

Table 1: Impact of Mobile Phase Modifications on Peak Shape

ModificationConcentrationExpected OutcomeConsiderations
Formic Acid0.1% (v/v)Improved peak symmetry, reduced tailing.[7]MS-compatible.
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)Strong ion-pairing agent, excellent for improving peak shape of basic compounds.[11][12]Can cause ion suppression in MS.
Triethylamine (TEA)0.1% (v/v)Effectively blocks silanol interactions.[7][9]Can shorten column life, not MS-friendly.[9]
Increased Buffer Conc.25-50 mMMasks silanol interactions at neutral pH.[7]Risk of precipitation with high organic content.[7]
Step 2: Column Evaluation

If mobile phase optimization does not fully resolve the issue, the column itself may be the source of the problem.

2.1. Column Chemistry:

  • Principle: The type of silica used in the column has a profound impact on peak shape for basic analytes. Modern Type B, high-purity silica columns have a significantly lower metal content and fewer acidic silanol sites compared to older Type A columns.[1] End-capping, a process where residual silanols are chemically bonded with a small silylating agent, further reduces secondary interactions.[7][13]

  • Recommendation:

    • For routine analysis of octyl N-(4-chlorophenyl)carbamate, utilize a modern, end-capped C18 or C8 column based on high-purity Type B silica.

    • Consider hybrid-silica columns, which offer enhanced pH stability and reduced silanol activity.[1]

2.2. Column Contamination and Degradation:

  • Principle: Over time, strongly retained compounds can accumulate on the column, or the stationary phase can degrade, especially when operating at pH extremes.[14] This can expose more active silanol sites and lead to peak tailing.

  • Troubleshooting Protocol:

    • Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol) to remove strongly retained contaminants.

    • Reverse Flush: If the column inlet frit is partially blocked, carefully reverse the column direction and flush with the mobile phase at a low flow rate.[15]

    • Column Replacement: If the peak shape does not improve after cleaning, the column may be irreversibly damaged and should be replaced.

Step 3: System and Method Parameters

In some cases, the issue may not be chemical but rather related to the HPLC system or method parameters.

3.1. Extra-Column Volume:

  • Principle: Excessive volume between the injector and the detector can cause band broadening and peak tailing. This is often due to using tubing with a large internal diameter or excessive length.[6]

  • Solution:

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches).[6]

    • Keep the tubing length between components as short as possible.

    • Ensure all fittings are properly connected to avoid dead volume.[10]

3.2. Sample Overload:

  • Principle: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[2]

  • Test:

    • Dilute your sample 10-fold and re-inject.

    • If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[2]

    • To resolve this, either inject a smaller volume or use a more dilute sample.

3.3. Sample Solvent Effects:

  • Principle: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[10]

  • Best Practice:

    • Whenever possible, dissolve your sample in the initial mobile phase.

Caption: Interactions at the silica surface causing peak tailing.

Conclusion

Resolving peak tailing in the HPLC analysis of octyl N-(4-chlorophenyl)carbamate requires a systematic and scientifically informed approach. By understanding the underlying chemical interactions and methodically addressing potential causes from the mobile phase to the column and system hardware, you can achieve symmetrical peaks, leading to more accurate and reliable analytical results. This guide provides the foundational knowledge and practical steps to empower you in your chromatographic endeavors.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC North America. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC Peak Shape Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77–84. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • LoBrutto, R., et al. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1049(1-2), 99–109. [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved from [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 736-745.
  • Peak Shape Changes Over Time. (n.d.). Waters Corporation. Retrieved from [Link]

  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 606-611.

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.